4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine is a pyrazole-based compound characterized by:
- A chlorine atom at position 4 of the pyrazole ring.
- An amine group at position 2.
- A 2-cyclopentylethyl substituent at the N1 position.
While direct data on its synthesis or applications are absent in the provided evidence, analogs with similar frameworks suggest relevance in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-(2-cyclopentylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c11-9-7-14(13-10(9)12)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
GGEDBFHDCJAONO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 2-cyclopentylethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences molecular properties and bioactivity. Key analogs include:
*Estimated based on substituent contributions.
Key Observations:
- Aromatic vs. In contrast, aliphatic substituents like 2-cyclopentylethyl or adamantyl prioritize lipophilicity and steric bulk.
- Molecular Weight: Aliphatic substituents (e.g., adamantyl) reduce molecular weight compared to halogenated benzyl groups, impacting pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
